Mirtazapine Bromide
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Overview
Description
Mirtazapine Bromide is a tetracyclic antidepressant primarily used to treat major depressive disorder. It is known for its unique pharmacological profile, which includes noradrenergic and specific serotonergic actions. This compound is effective in treating depression, anxiety, and insomnia, and it has a favorable safety and tolerability profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mirtazapine Bromide can be synthesized through various methods. One common approach involves the cyclization of 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c]benzazepine. The reaction typically requires specific conditions, such as the presence of a strong base and an appropriate solvent .
Industrial Production Methods: In industrial settings, this compound is often produced using solid dispersion techniques to enhance its solubility and bioavailability. This involves incorporating the compound into various polymer types using solvent evaporation methods. The optimized formula is then subjected to physicochemical evaluation and bioavailability studies .
Chemical Reactions Analysis
Types of Reactions: Mirtazapine Bromide undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Mirtazapine Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in various chemical reactions and studies.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used to treat major depressive disorder, anxiety, and insomnia. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Mirtazapine Bromide is often compared with other antidepressants, such as:
Selective Serotonin Reuptake Inhibitors (SSRIs): this compound has a faster onset of action and is less likely to cause nausea or sexual dysfunction compared to SSRIs
Tricyclic Antidepressants (TCAs): this compound has a more favorable side effect profile, with fewer anticholinergic and cardiovascular effects
Other Tetracyclic Antidepressants: this compound is unique in its dual noradrenergic and serotonergic actions, which differentiate it from other tetracyclic antidepressants
Comparison with Similar Compounds
- Amitriptyline
- Nortriptyline
- Imipramine
- Clomipramine
Mirtazapine Bromide stands out due to its unique pharmacological profile and favorable safety and tolerability .
Properties
IUPAC Name |
17-bromo-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3/c1-20-6-7-21-16(11-20)15-5-3-2-4-12(15)8-13-9-14(18)10-19-17(13)21/h2-5,9-10,16H,6-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRONFJIVLWNSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612920 |
Source
|
Record name | 8-Bromo-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61337-86-8 |
Source
|
Record name | 8-Bromo-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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